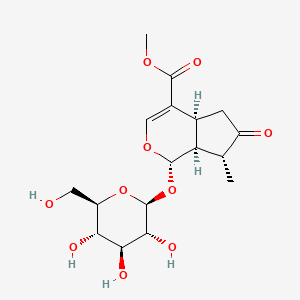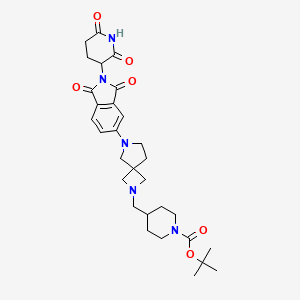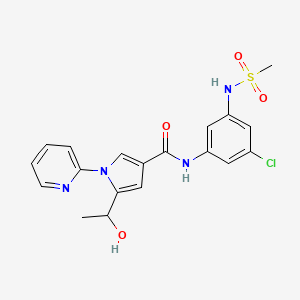
Antibiofilm agent-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiofilm agent-6 is a compound known for its ability to inhibit and disrupt biofilms formed by various microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making them a significant challenge in medical and industrial settings. This compound has emerged as a promising solution to combat biofilm-associated infections and contamination.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Step 1 Preparation of Intermediate A: - This step involves the reaction of starting materials under specific conditions such as temperature, pressure, and pH to form Intermediate A.
Step 2 Conversion to Intermediate B: - Intermediate A is then subjected to further reactions, often involving catalysts or reagents, to produce Intermediate B.
Step 3 Final Synthesis of this compound: - Intermediate B undergoes a final reaction, which may include purification steps such as crystallization or chromatography, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, efficient use of raw materials, and implementation of quality control measures to ensure the consistency and purity of the final product. Techniques such as batch processing or continuous flow reactors may be employed to achieve high yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Antibiofilm agent-6 can undergo various chemical reactions, including:
Oxidation: - The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: - Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: - Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antimicrobial properties, while substitution reactions can produce analogs with modified biofilm-inhibiting capabilities.
Wissenschaftliche Forschungsanwendungen
Antibiofilm agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biofilm inhibition mechanisms and develop new antibiofilm agents.
Biology: Investigated for its effects on microbial biofilms in various environments, including medical devices and industrial surfaces.
Medicine: Explored for its potential to treat biofilm-associated infections, such as those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Applied in water treatment, food processing, and other industries to prevent biofilm formation and contamination.
Wirkmechanismus
The mechanism of action of Antibiofilm agent-6 involves multiple pathways:
Interference with Quorum Sensing: The compound disrupts the communication between microbial cells, preventing the formation and maintenance of biofilms.
Disruption of Extracellular Polymeric Substance: this compound breaks down the matrix that encases the biofilm, making the microorganisms more susceptible to antimicrobial treatments.
Inhibition of Adhesion: The compound prevents the initial attachment of microorganisms to surfaces, thereby inhibiting biofilm formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Antibiofilm agent-1: Known for its strong biofilm-disrupting properties but with higher toxicity.
Antibiofilm agent-2: Effective against a narrower range of microorganisms compared to Antibiofilm agent-6.
Antibiofilm agent-3: Requires higher concentrations to achieve similar effects.
Uniqueness of this compound
This compound stands out due to its broad-spectrum activity against various biofilm-forming microorganisms, lower toxicity, and effectiveness at lower concentrations. These properties make it a versatile and valuable compound in both research and practical applications.
Eigenschaften
Molekularformel |
C15H12FN3O3 |
|---|---|
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
N'-(1,3-benzoxazol-2-yl)-2-(4-fluorophenoxy)acetohydrazide |
InChI |
InChI=1S/C15H12FN3O3/c16-10-5-7-11(8-6-10)21-9-14(20)18-19-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
BPENQBUXUJMKGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)NNC(=O)COC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)

![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)
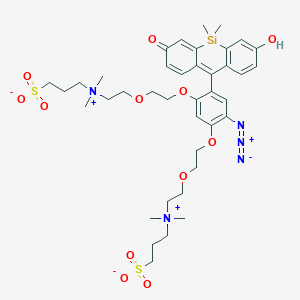
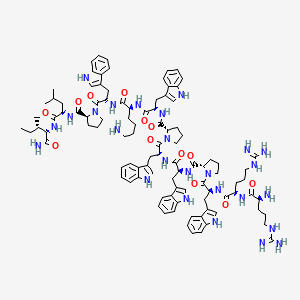
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
